5,6-Dichloro-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
5,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVISLJSTMDGSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 4,6-Dichloropyrimidine with Dimethylamine
One established method involves nucleophilic aromatic substitution (S_NAr) of 4,6-dichloropyrimidine with dimethylamine to replace the 4-chloro substituent selectively:
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- Aqueous medium or organic solvents under mild heating (30–60 °C).
- Molar ratios of 4,6-dichloropyrimidine to dimethylamine typically range from 1:2 to 1:8.
- Reaction times vary until residual 4,6-dichloropyrimidine is below 0.1% by HPLC analysis.
- Stirring and controlled temperature (50–60 °C) facilitate the reaction.
Procedure Example:
In a reactor, 4,6-dichloropyrimidine is suspended in water and warmed to 50–55 °C. Dimethylamine gas or aqueous solution is introduced gradually under stirring. The exothermic reaction raises the temperature to about 56–60 °C. After completion, the mixture is cooled to 4 °C to crystallize the product, which is then filtered and vacuum-dried.-
- Yields around 89–92% have been reported.
- HPLC purity typically exceeds 99%.
- Impurities are minimal (<0.5%).
This method is advantageous due to its simplicity, environmental friendliness, and suitability for industrial scale-up.
Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine Precursors
An alternative synthetic route involves:
- Starting from 2,5-diamino-4,6-dihydroxypyrimidine.
- Chlorination using a mixture of phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) as chlorinating agents.
Subsequent reaction with N,N-dimethylformamide (DMF) to introduce the N,N-dimethylamino group at the 4-position.
-
- The chlorination is conducted in one pot with controlled pH adjustments (pH 0.5–3, then 3–5) to facilitate hydrolysis and substitution steps.
- The process avoids isolation of intermediates, simplifying operation.
- Temperature and reaction times are optimized for high yield and purity.
-
- High yield and purity of 5,6-dichloro-N,N-dimethylpyrimidin-4-amine.
- Industrially scalable due to one-pot synthesis and simplified work-up.
- Avoids multiple purification steps.
This method is particularly useful when starting materials are available as hydroxypyrimidine derivatives.
Protection and Selective Substitution Strategies
In some synthetic schemes, the free amine group is protected (e.g., with pivaloyl anhydride) to control regioselectivity during substitution reactions:
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- The 4-amino group is protected to prevent unwanted side reactions.
- The 5 and 6 positions are chlorinated or substituted selectively.
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- The protected intermediate undergoes nucleophilic aromatic substitution with dimethylamine or anilines to introduce the desired amino substituent at the 4-position.
- Deprotection under basic conditions yields the final compound.
This approach is useful for synthesizing derivatives or analogs of this compound with additional functional groups.
Summary Table of Preparation Methods
Additional Research Findings
The nucleophilic substitution at the 4-position occurs preferentially due to higher electrophilicity, confirmed by ^13C NMR chemical shifts and reaction selectivity studies.
Reaction monitoring by HPLC is critical to ensure minimal residual starting material and control impurities.
The use of mixed chlorinating agents (phosphorus oxychloride and thionyl chloride) enhances chlorination efficiency and product purity.
Protection strategies enable the synthesis of functionalized derivatives, expanding the utility of the core compound in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity and application potential .
Scientific Research Applications
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to suppress the generation of nitric oxide (NO) in inflammatory responses, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural and Electronic Effects
- Chlorine Position : The 5,6-dichloro substitution creates adjacent electron-withdrawing groups, reducing electron density at the pyrimidine ring compared to 2,6-dichloro isomers. This impacts reactivity in further functionalization .
- Dimethylamine Group : The N,N-dimethylamine at position 4 donates electron density, partially counteracting Cl’s electron-withdrawing effects. This balance influences solubility and binding affinity in biological targets .
- Bromine vs.
Biological Activity
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine (commonly referred to as compound S36.1) is a pyrimidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇Cl₂N₃. The compound features two chlorine atoms at positions 5 and 6, and a dimethylamino group at position 4. This structural arrangement enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical transformations.
Biological Activity Overview
The biological activity of this compound has been extensively studied, revealing its potential as an enzyme inhibitor . It can bind to active sites of enzymes, modulating their activity, which is particularly relevant in drug development for targeting pathways involved in diseases such as cancer and infections.
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can interfere with cellular signaling pathways crucial for cell proliferation and survival.
- Receptor Interaction : It has been shown to act as both an agonist and antagonist depending on the target site, influencing downstream signaling pathways necessary for cellular function .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Studies : The compound showed potent activity against several bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 1.9 to 125 μg/mL, outperforming traditional antibiotics like levofloxacin .
Cancer Research
The compound has been investigated for its potential in cancer therapy:
- Cell Proliferation Inhibition : In studies involving cancer cell lines (e.g., A431 vulvar epidermal carcinoma), this compound significantly inhibited cell proliferation and migration .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,6-Dichloropyrimidine | Lacks dimethylamino group | Less versatile due to fewer functional groups |
| 4-Amino-2,6-dichloropyrimidine | Contains an amino group | Different reactivity profile compared to dimethylamino derivative |
| 2,4,6-Trichloropyrimidine | Contains an additional chlorine atom | Enhanced reactivity but potentially more toxic |
| 5-Amino-4,6-dichloropyrimidine | Contains an amino group instead of dimethylamino | Different applications in pharmaceuticals |
Q & A
Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?
- Step 1 : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heterocycles). Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses. Prioritize derivatives with ΔG < −8 kcal/mol .
Q. What experimental and computational approaches reconcile conflicting NMR data for pyrimidine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
